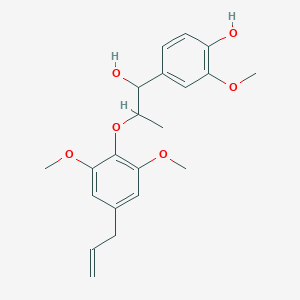

(Rac)-Myrislignan

Beschreibung

Eigenschaften

IUPAC Name |

4-[2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZFTGWWPHYLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52190-21-3 | |

| Record name | 52190-21-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96.5 - 97.5 °C | |

| Record name | 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of (Rac)-Myrislignan in Nutmeg: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrislignan, a prominent 8-O-4' neolignan found in nutmeg (Myristica fragrans), exhibits a range of biological activities, making it a compound of interest for pharmaceutical research. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of (Rac)-Myrislignan, detailing the precursor molecules, key enzymatic steps, and the chemical logic underpinning its formation. This document summarizes available quantitative data, outlines relevant experimental protocols for pathway elucidation, and presents a visual representation of the biosynthetic process.

Introduction

Nutmeg, the seed of Myristica fragrans, is a rich source of various secondary metabolites, including a diverse array of lignans and neolignans.[1][2] Myrislignan, chemically identified as 4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol, is a notable neolignan distinguished by an 8-O-4' ether linkage between two phenylpropanoid units.[3] The biosynthesis of such compounds is of significant interest due to their potential therapeutic applications. Understanding the intricate enzymatic machinery responsible for their production is crucial for biotechnological approaches aimed at enhancing their yield or generating novel analogs. This guide synthesizes current knowledge to provide a comprehensive overview of the this compound biosynthetic pathway.

The Phenylpropanoid Pathway: The Foundation of Myrislignan Biosynthesis

The journey to Myrislignan begins with the ubiquitous phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites from the amino acid phenylalanine. This pathway provides the C6-C3 monolignol precursors essential for lignan and neolignan construction.

Key Precursor Molecules

Based on the chemical structure of Myrislignan, its biosynthesis is proposed to involve the coupling of two distinct phenylpropanoid monomers:

-

Coniferyl alcohol: A primary monolignol synthesized via the core phenylpropanoid pathway.

-

A eugenol-derived allylphenol monomer: This second unit, characterized by an allyl side chain, is also derived from the phenylpropanoid pathway, likely through modifications of coniferyl alcohol or related intermediates. Nutmeg essential oil is known to contain significant quantities of phenylpropanoids like myristicin and elemicin, which are structurally related to the proposed precursors.[2]

Proposed Biosynthetic Pathway of this compound

The central step in the formation of Myrislignan is the oxidative coupling of the two precursor monolignols. This reaction is catalyzed by a class of enzymes known as oxidases (laccases or peroxidases) and is directed by dirigent proteins to ensure regio- and stereospecificity.

The proposed biosynthetic pathway can be visualized as follows:

Caption: Proposed biosynthetic pathway of this compound in nutmeg.

Key Enzymes in Myrislignan Biosynthesis

While the specific enzymes from Myristica fragrans have yet to be fully characterized, the following classes of enzymes are critical for the proposed pathway:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL): Key enzymes in the core phenylpropanoid pathway leading to the synthesis of monolignol precursors.

-

Laccases and Peroxidases: These oxidoreductases catalyze the formation of monolignol radicals, the reactive intermediates required for coupling.

-

Dirigent Proteins (DIRs): These proteins are crucial for controlling the regioselectivity and stereoselectivity of the radical-radical coupling reaction. In the absence of DIRs, a random mixture of products would be expected. The presence of specific neolignans like Myrislignan in nutmeg strongly suggests the involvement of these directing proteins.

Quantitative Data

Direct quantitative data on the kinetics of Myrislignan biosynthesis in nutmeg is limited in the current literature. However, the abundance of its precursors can be inferred from studies on the chemical composition of nutmeg.

Table 1: Phenylpropanoid Composition of Nutmeg Essential Oil

| Phenylpropanoid | Average Concentration (%) | Reference |

| Myristicin | 12.4 ± 11.7 | [2] |

| Elemicin | 1.9 ± 1.7 | [2] |

| Safrole | 2.6 ± 1.9 | [2] |

| Eugenol | 6.8 ± 11.4 | [2] |

| Methyl eugenol | 3.8 ± 7.2 | [2] |

| Methyl isoeugenol | 5.7 ± 9.6 | [2] |

Note: The high standard deviations reflect the natural variability in nutmeg samples.

Experimental Protocols for Pathway Elucidation

The elucidation of the Myrislignan biosynthetic pathway would involve a combination of biochemical and molecular biology techniques. The following outlines a general experimental workflow.

Caption: General experimental workflow for elucidating the Myrislignan biosynthetic pathway.

Metabolite Profiling

-

Objective: To identify and quantify the phenylpropanoid precursors and intermediates in nutmeg tissues.

-

Methodology:

-

Extraction: Pulverized nutmeg seeds are extracted with a suitable organic solvent (e.g., methanol, ethyl acetate).

-

Fractionation: The crude extract is fractionated using techniques like liquid-liquid partitioning or solid-phase extraction to enrich for phenolic compounds.

-

Analysis: Fractions are analyzed by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of target compounds.

-

Enzyme Assays

-

Objective: To demonstrate the enzymatic conversion of proposed precursors to Myrislignan.

-

Methodology:

-

Protein Extraction: Total soluble proteins are extracted from fresh nutmeg tissue in an appropriate buffer.

-

Assay: The protein extract is incubated with the putative precursors (coniferyl alcohol and the eugenol-derived monomer) in the presence of an oxidizing agent (e.g., H₂O₂ for peroxidases).

-

Product Detection: The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of Myrislignan.

-

Transcriptome Analysis and Gene Identification

-

Objective: To identify candidate genes encoding the biosynthetic enzymes.

-

Methodology:

-

RNA Extraction and Sequencing: Total RNA is extracted from nutmeg tissues actively producing Myrislignan, and transcriptome sequencing (RNA-Seq) is performed.

-

Bioinformatic Analysis: The resulting sequence data is assembled and annotated. Homology searches are conducted to identify putative genes for PAL, C4H, 4CL, laccases, peroxidases, and dirigent proteins.

-

Gene Expression Analysis: The expression levels of candidate genes are correlated with the accumulation of Myrislignan in different tissues or under different developmental stages.

-

Gene Cloning and Enzyme Characterization

-

Objective: To confirm the function of candidate genes.

-

Methodology:

-

Cloning: The full-length cDNA of candidate genes is cloned into an expression vector.

-

Heterologous Expression: The recombinant protein is expressed in a suitable host system (e.g., E. coli, yeast, or insect cells).

-

Purification and Characterization: The recombinant enzyme is purified, and its activity and substrate specificity are characterized through in vitro assays.

-

Conclusion

The biosynthesis of this compound in nutmeg is a complex process rooted in the phenylpropanoid pathway and culminating in a highly specific oxidative coupling reaction. While the precise enzymatic players in Myristica fragrans remain to be definitively identified and characterized, the general framework presented in this guide provides a solid foundation for future research. Further investigation, employing the outlined experimental strategies, will be instrumental in fully elucidating this fascinating biosynthetic pathway, paving the way for potential biotechnological applications in the production of this and other valuable neolignans.

References

- 1. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myrislignan | C21H26O6 | CID 21636106 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stereochemistry and Isomeric Forms of Myrislignan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrislignan, a naturally occurring 8-O-4' neolignan found in Myristica fragrans (nutmeg), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. As with many natural products, the three-dimensional arrangement of its atoms—its stereochemistry—plays a pivotal role in its biological function. This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of Myrislignan, detailing its chiral centers, potential stereoisomers, and methods for their synthesis and characterization. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development, providing the foundational knowledge necessary for further investigation into the therapeutic potential of specific Myrislignan stereoisomers.

Introduction to the Stereochemistry of Myrislignan

Myrislignan is classified as an 8-O-4' neolignan, a structural class characterized by a specific linkage between two phenylpropanoid units. The key to understanding its stereochemistry lies in the recognition of its two chiral centers, located at the C-7 and C-8 positions of the propane side chain.

The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are designated as erythro and threo, based on the relative configuration of the substituents at C-7 and C-8.

-

Threo isomers: (7R, 8S)-Myrislignan and (7S, 8R)-Myrislignan

-

Erythro isomers: (7R, 8R)-Myrislignan and (7S, 8S)-Myrislignan

The differentiation of these isomers is critical, as they are likely to exhibit distinct physical, chemical, and biological properties, including differences in their interaction with chiral biological targets such as enzymes and receptors.

Quantitative Data of Myrislignan and Related Neolignans

Table 1: Specific Rotation of Myrislignan Analogues

| Compound | Stereochemistry | Specific Rotation ([α]D) | Solvent |

| Myrifralignan C | (7R, 8S) | -24.3° | Chloroform |

| Myrifralignan D | (7S, 8S) | -14.4° | Chloroform |

Data sourced from Cao et al., 2015.[1]

Table 2: Biological Activity of Myrislignan and Analogues

| Compound | Biological Activity | Assay | IC50 (µM) |

| Myrislignan | Inhibition of Nitric Oxide Production | LPS-stimulated RAW264.7 cells | 21.2 |

| Machilin D | Inhibition of Nitric Oxide Production | LPS-stimulated RAW264.7 cells | 18.5 |

Data sourced from Cao et al., 2015.[1] It is important to note that the Myrislignan used in this study was isolated from a natural source and its precise enantiomeric composition was not specified.

Experimental Protocols

The following sections outline detailed methodologies for the synthesis, separation, and characterization of Myrislignan stereoisomers, based on established procedures for 8-O-4' neolignans.

Enantioselective Synthesis of a Myrislignan Analogue

An enantioselective synthesis of an erythro-neolignan structurally similar to Myrislignan has been reported and can be adapted for the synthesis of Myrislignan stereoisomers. The following protocol is based on the work by Zacchino et al. (1991).[2]

Protocol: Asymmetric Reduction of a Prochiral Ketone

-

Preparation of the Ketone Precursor: Synthesize the corresponding α-aryloxy-β-keto ether precursor of Myrislignan through standard organic synthesis methods.

-

Preparation of the Chiral Reducing Agent (BINAL-H):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of (R)- or (S)-binaphthol and lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the BINAL-H complex.

-

-

Asymmetric Reduction:

-

Cool the BINAL-H solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of the ketone precursor in anhydrous THF to the BINAL-H solution.

-

Stir the reaction mixture at -78°C for 3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water, followed by 15% aqueous sodium hydroxide and then more water.

-

Filter the resulting mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired erythro-neolignan.

-

Chiral Separation of Stereoisomers by HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating the enantiomers of Myrislignan.

Protocol: Chiral HPLC Separation

-

Column Selection: Employ a polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, which are known to be effective for the separation of a wide range of chiral compounds, including lignans.

-

Mobile Phase Optimization:

-

Begin with a mobile phase consisting of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol.

-

Optimize the mobile phase composition to achieve baseline separation of the enantiomers. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) may improve peak shape and resolution.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 280 nm).

-

Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.

-

-

Sample Preparation: Dissolve the racemic mixture of Myrislignan in the mobile phase at an appropriate concentration.

Spectroscopic Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the erythro and threo diastereomers of 8-O-4' neolignans.

Protocol: NMR Analysis for Diastereomer Identification

-

Sample Preparation: Dissolve a purified sample of the Myrislignan isomer in a deuterated solvent (e.g., CDCl3 or acetone-d6).

-

1H NMR Spectroscopy:

-

Acquire a high-resolution 1H NMR spectrum.

-

Pay close attention to the coupling constant (J-value) between the protons at C-7 and C-8 (H-7 and H-8).

-

Erythro isomers typically exhibit a smaller J-value (around 3-5 Hz), while threo isomers show a larger J-value (around 7-9 Hz). This difference arises from the different dihedral angles between H-7 and H-8 in the most stable conformations of the two diastereomers.

-

-

13C NMR Spectroscopy:

-

Acquire a 13C NMR spectrum to confirm the overall structure and purity of the compound.

-

-

2D NMR Spectroscopy:

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to fully assign all proton and carbon signals and confirm the connectivity of the molecule.

-

Visualizations

Logical Relationship of Myrislignan Stereoisomers

Caption: Relationship between the stereoisomers of Myrislignan.

Experimental Workflow for Isomer Separation and Characterization

Caption: Workflow for separating and characterizing Myrislignan enantiomers.

Signaling Pathway Inhibition by Myrislignan

Caption: Mechanism of Myrislignan's anti-inflammatory action.

Conclusion

The stereochemistry of Myrislignan is a critical aspect that dictates its biological activity. With two chiral centers, it exists as four distinct stereoisomers. While comprehensive data on each individual isomer is still emerging, this guide provides a foundational understanding of their nature and the experimental approaches required for their synthesis, separation, and characterization. For researchers and drug development professionals, the exploration of the specific pharmacological profiles of each Myrislignan stereoisomer represents a promising avenue for the development of more potent and selective therapeutic agents. Future research should focus on the stereoselective synthesis of all four isomers and a systematic evaluation of their comparative biological activities to unlock the full therapeutic potential of this fascinating natural product.

References

(Rac)-Myrislignan: A Technical Guide to its Natural Abundance, Distribution, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Myrislignan, a prominent lignan of the 8-O-4' neolignan class, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its natural abundance and distribution in the plant kingdom, with a primary focus on its principal source, Myristica fragrans Houtt. (nutmeg). Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside visualizations of its biosynthetic pathway and analytical workflow to support further research and development.

Natural Abundance and Distribution

This compound is predominantly found in the Myristicaceae family, with Myristica fragrans being the most well-documented source. Within the nutmeg fruit, myrislignan is concentrated in the seed (nutmeg) and the aril (mace). While other parts of the plant, such as the leaves and pericarp, also contain a variety of volatile compounds and other phenolics, the highest concentrations of lignans, including myrislignan, are found in the seed and mace.[1][2][3][4]

Quantitative analyses have revealed variations in the concentration of myrislignan and related compounds depending on the geographical origin, cultivation conditions, and the specific part of the plant analyzed. The following table summarizes available quantitative data on myrislignan and related compounds in Myristica fragrans. It is important to note that direct comparative studies quantifying myrislignan across all plant parts from a single source are limited.

Table 1: Quantitative Data of Myrislignan and Other Relevant Compounds in Myristica fragrans

| Plant Part | Compound | Concentration | Analytical Method | Reference |

| Seed (Nutmeg) | Myrislignan | > 3.5 mg/g of crude drug | Not specified | [5] |

| Seed (Nutmeg) | Myrislignan | 22.59% of extract | GC-MS | [6][7] |

| Seed (Nutmeg) | Myristicin | 13.57% of essential oil | GC-MS | [8] |

| Mace | Myristicin | 5.9% of essential oil | GC-MS | [1] |

| Leaf | Myristicin | 9.1% of essential oil | GC-MS | [1] |

| Seed (Nutmeg) | Elemicin | 13.99% of extract | GC-MS | [6][7] |

Note: The high percentage of myrislignan reported in the GC-MS analysis of an extract may not be representative of the concentration in the raw plant material and is dependent on the extraction method used.

Experimental Protocols

Extraction of this compound from Myristica fragrans Seeds

This protocol describes a common method for the extraction of myrislignan and other lignans from nutmeg seeds.

a. Supercritical Fluid Extraction (SFE)

Supercritical CO2 extraction is an efficient and environmentally friendly method for obtaining a high-quality extract enriched in lignans.

-

Apparatus: Supercritical fluid extractor.

-

Procedure:

-

Grind dried nutmeg seeds to a fine powder.

-

Pack the powdered material into the extraction vessel.

-

Set the extraction parameters:

-

Pressure: 20-30 MPa

-

Temperature: 40-50 °C

-

CO2 flow rate: 2-4 mL/min

-

-

Perform the extraction for a defined period (e.g., 2-4 hours).

-

Collect the extract from the separator. The resulting extract will be a mixture of essential oils and non-volatile compounds, including myrislignan.

-

Isolation of this compound

The following is a general protocol for the isolation of myrislignan from the crude extract using column chromatography.

-

Materials:

-

Crude nutmeg extract

-

Silica gel for column chromatography

-

Solvents: n-hexane, ethyl acetate, methanol

-

Thin-layer chromatography (TLC) plates

-

-

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of n-hexane and ethyl acetate).

-

Prepare a silica gel column packed with n-hexane.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Identify fractions containing myrislignan by comparing with a standard or by spectroscopic analysis.

-

Combine the fractions rich in myrislignan and evaporate the solvent to obtain the purified compound.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Quantification of this compound

a. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Accurately weigh the powdered plant material or extract.

-

Perform solvent extraction (e.g., with methanol or ethanol) using methods such as maceration or ultrasound-assisted extraction.[6][7]

-

Filter the extract and, if necessary, derivatize the sample (e.g., silylation) to improve volatility and thermal stability.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to separate compounds with different boiling points.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.

-

-

Quantification: Use an internal standard method for accurate quantification. Create a calibration curve with a certified reference standard of myrislignan.

b. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of myrislignan in complex matrices like plant extracts and biological fluids.[5][9][10]

-

Sample Preparation:

-

Perform solvent extraction as described for GC-MS.

-

Filter the extract through a 0.22 µm syringe filter.

-

Dilute the sample with the mobile phase if necessary.

-

-

UPLC-MS/MS Conditions:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-product ion transitions for myrislignan and the internal standard.

-

-

Quantification: Similar to GC-MS, use an internal standard and a calibration curve for accurate quantification.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Myrislignan, as an 8-O-4' neolignan, is biosynthesized from the phenylpropanoid pathway, with coniferyl alcohol serving as a key precursor. The pathway involves the oxidative coupling of two coniferyl alcohol units.

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from plant material.

Caption: General experimental workflow for Myrislignan analysis.

References

- 1. Nutmeg ( Myristica fragrans Houtt.) essential oil: A review on its composition, biological, and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Determination of myrislignan levels in BALB/c mouse plasma by LC-MS/MS and a comparison of its pharmacokinetics after oral and intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. A Comparative Pharmacokinetic Study of Myrislignan by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(Rac)-Myrislignan: A Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Myrislignan, a naturally occurring lignan, has demonstrated a spectrum of pharmacological activities in vitro, positioning it as a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anti-cancer, anti-inflammatory, and anti-parasitic properties. Detailed experimental protocols for key assays are provided, and the involved signaling pathways are visualized. All quantitative data from the cited studies are summarized for comparative analysis.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified in vitro include the induction of apoptosis in cancer cells via the EGFR/MAPK pathway, the suppression of inflammation through inhibition of the NF-κB pathway, and the disruption of mitochondrial function in parasites.

Anti-Cancer Activity: Induction of Apoptosis in A549 Human Lung Carcinoma Cells

In human lung cancer A549 cells, this compound has been shown to inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner[1]. The underlying mechanism involves a dual action on two critical signaling pathways: the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway[1].

This signaling cascade leads to a change in the mitochondrial membrane potential, the release of cytochrome c, and the modulation of apoptosis-related proteins. Specifically, this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax[1].

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway in RAW 264.7 Macrophages

This compound demonstrates significant anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells, Myrislignan inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[2].

The mechanism involves the prevention of the degradation of the inhibitor of κBα (IκBα). By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes[2].

Anti-Parasitic Activity: Disruption of Mitochondrial Function in Toxoplasma gondii

This compound exhibits potent activity against the parasite Toxoplasma gondii. The primary mechanism of action is the induction of mitochondrial dysfunction within the parasite. This leads to a decrease in the mitochondrial membrane potential and a reduction in ATP levels, ultimately inhibiting parasite replication and invasion.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds from in vitro studies.

| Compound | Cell Line/Organism | Assay | Endpoint | Value | Reference |

| This compound | Toxoplasma gondii | Proliferation Assay | EC50 | 32.41 µg/mL | |

| This compound | Vero (normal monkey kidney cells) | Cytotoxicity Assay | CC50 | > 132 µg/mL | |

| Myrifralignan F | A2780 (human ovarian cancer) | MTT Assay | IC50 | 27.3 ± 1.3 µM | [3] |

| Myrifralignan F | TOV-112D (human ovarian cancer) | MTT Assay | IC50 | 45.3 ± 2.0 µM | [3] |

| Myrifralignan F | SK-OV3 (human ovarian cancer) | MTT Assay | IC50 | 84.8 ± 3.3 µM | [3] |

| Malabaricone C | MCF-7 (human breast cancer) | MTT Assay | IC50 | 7.0 µM | [3] |

| Malabaricone C | A549 (human lung cancer) | MTT Assay | IC50 | 6.0 µM | [3] |

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cell lines such as A549.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Nitric Oxide Production Measurement (Griess Assay)

This protocol is for measuring the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

24-well plates

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.

Western Blot Analysis of EGFR and NF-κB Signaling Pathways

This protocol outlines the general steps for analyzing the protein expression and phosphorylation status of key components in the EGFR and NF-κB signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The in vitro evidence strongly suggests that this compound is a multi-target compound with promising therapeutic potential. Its ability to induce apoptosis in cancer cells, suppress key inflammatory pathways, and combat parasitic infections warrants further preclinical and clinical investigation. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this intriguing natural product.

References

- 1. The action and mechanism of myrislignan on A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-nps.or.kr [e-nps.or.kr]

The Pharmacological Profile of (Rac)-Myrislignan: A Technical Guide

(Rac)-Myrislignan, a naturally occurring lignan, has garnered significant scientific interest for its diverse pharmacological activities. Isolated from plants such as Myristica fragrans Houtt. (nutmeg), this compound has demonstrated promising anti-inflammatory, anti-parasitic, and anti-cancer properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Core Pharmacological Activities

Myrislignan exhibits a range of biological effects, primarily centered around its ability to modulate inflammatory pathways and interfere with cellular processes in pathogens and cancer cells.

Anti-Inflammatory Activity

Myrislignan has been shown to possess significant anti-inflammatory properties. Its primary mechanism in this regard involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] By suppressing NF-κB activation, Myrislignan dose-dependently inhibits the expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] This leads to a reduction in the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1]

Anti-Toxoplasma gondii Activity

A substantial body of research has focused on the potent activity of Myrislignan against the obligate intracellular parasite Toxoplasma gondii, the causative agent of toxoplasmosis.[3][4] Myrislignan effectively inhibits the proliferation and invasion of T. gondii tachyzoites in vitro and reduces the parasite burden in murine models in vivo.[3][4] The primary mechanism of its anti-Toxoplasma activity is the induction of mitochondrial dysfunction in the parasite.[3][4] This is characterized by a reduction in the mitochondrial membrane potential (ΔΨm) and decreased ATP levels, ultimately leading to parasite death.[3][4] Electron microscopy has revealed significant morphological changes, including surface shrinkage and mitochondrial damage, in tachyzoites exposed to Myrislignan.[3][4]

Anti-Cancer Activity

Preliminary studies have suggested that Myrislignan may possess anti-cancer properties. Research has indicated that it can induce apoptosis and cell cycle arrest in A549 lung cancer cells.[3] This is reportedly achieved through the activation of the mitogen-activated protein kinase (MAPK) pathway and inhibition of the epidermal growth factor receptor (EGFR) signaling pathway.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Activity of Myrislignan

| Activity | Cell Line / Organism | Parameter | Value | Reference |

| Anti-Toxoplasma gondii | T. gondii tachyzoites | EC50 | 32.41 µg/mL | [3][4] |

| Cytotoxicity | Vero (African green monkey kidney) cells | IC50 | 228.22 µg/mL | [3] |

| Cytotoxicity | Vero cells | No significant cytotoxicity | < 132 µg/mL | [3][4] |

| Anti-proliferative | Human colorectal adenocarcinoma (Caco-2) cells | IC50 | 146 µg/mL | [5] |

Table 2: In Vivo Pharmacokinetic Parameters of Myrislignan in Rats

| Administration Route | Dose | Cmax | AUC0–t | Reference |

| Oral (Monomer) | 18.3 mg/kg | 102.44 ± 16.51 ng/mL | 156.11 ± 39.54 µg·h/L | [6] |

| Oral (M. fragrans Extract) | 0.33 g/kg (containing 18.3 mg/kg Myrislignan) | 55.67 ± 13.32 ng/mL | Not Reported | [6] |

Table 3: In Vivo Pharmacokinetic Parameters of Myrislignan in BALB/c Mice

| Administration Route | Dose | Bioavailability (F) |

| Oral | 200 mg/kg | 1.97% (relative to intraperitoneal administration) |

| Intraperitoneal | 50 mg/kg | - |

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Myrislignan are mediated through its interaction with specific cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Myrislignan's anti-inflammatory effects are primarily attributed to its ability to inhibit the NF-κB signaling pathway.

Caption: Myrislignan inhibits the LPS-induced NF-κB signaling pathway.

Induction of Mitochondrial Dysfunction in Toxoplasma gondii

Myrislignan's potent anti-parasitic activity against T. gondii is mediated by its ability to disrupt mitochondrial function.

Caption: Myrislignan induces mitochondrial dysfunction in T. gondii.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's pharmacological profile.

Cell Viability and Cytotoxicity Assays

4.1.1. CCK-8 (Cell Counting Kit-8) Assay

-

Objective: To assess the cytotoxicity of Myrislignan on host cells (e.g., Vero cells).

-

Protocol:

-

Seed Vero cells in 96-well plates and culture until confluent.

-

Treat the cells with varying concentrations of Myrislignan for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.[3][4]

-

4.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Objective: To measure cell proliferation and viability.

-

Protocol:

-

Plate cells in a 96-well plate and treat with different concentrations of the test compound.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.[7]

-

In Vitro Anti-Toxoplasma gondii Assays

4.2.1. Tachyzoite Proliferation Assay (Quantitative PCR)

-

Objective: To quantify the inhibitory effect of Myrislignan on T. gondii tachyzoite proliferation.

-

Protocol:

-

Infect a monolayer of host cells (e.g., Vero cells) with T. gondii tachyzoites.

-

After a brief incubation to allow for invasion, remove extracellular parasites and add medium containing various concentrations of Myrislignan.

-

After 24-48 hours of incubation, extract total DNA from the infected cells.

-

Perform quantitative PCR (qPCR) using primers specific for a T. gondii gene (e.g., the B1 gene).

-

The relative quantification of parasite DNA is used to determine the extent of proliferation inhibition and calculate the EC50 value.[3][4]

-

4.2.2. Invasion Assay (Giemsa Staining)

-

Objective: To assess the effect of Myrislignan on the invasion of host cells by T. gondii tachyzoites.

-

Protocol:

-

Pre-incubate freshly harvested tachyzoites with different concentrations of Myrislignan for a short period.

-

Allow the treated tachyzoites to invade a monolayer of host cells for a defined time (e.g., 1-2 hours).

-

Wash the cells to remove non-invading parasites.

-

Fix and stain the cells with Giemsa stain.

-

Count the number of infected and uninfected cells under a microscope to determine the invasion rate.[3][4]

-

Mitochondrial Function Assays

4.3.1. Mitochondrial Membrane Potential (ΔΨm) Assay (MitoTracker Red CMXRos Staining)

-

Objective: To evaluate the effect of Myrislignan on the mitochondrial membrane potential of T. gondii tachyzoites.

-

Protocol:

-

Treat tachyzoites with Myrislignan for a specified duration.

-

Incubate the treated parasites with MitoTracker Red CMXRos, a fluorescent dye that accumulates in active mitochondria.

-

Analyze the fluorescence intensity of the stained tachyzoites using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.[3][4]

-

4.3.2. ATP Level Detection Assay

-

Objective: To measure the impact of Myrislignan on ATP production in T. gondii.

-

Protocol:

-

Incubate tachyzoites with various concentrations of Myrislignan.

-

Lyse the parasites to release intracellular ATP.

-

Measure the ATP concentration using a commercially available ATP detection kit, which is typically based on the luciferin-luciferase reaction.

-

The luminescence produced is proportional to the amount of ATP present.[3][4]

-

Electron Microscopy

-

Objective: To visualize the morphological changes in T. gondii tachyzoites induced by Myrislignan.

-

Protocol:

-

Treat infected host cells or isolated tachyzoites with Myrislignan.

-

Fix the samples with glutaraldehyde and osmium tetroxide.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Embed the samples in resin and prepare ultrathin sections.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the ultrastructure of the tachyzoites using a transmission electron microscope (TEM), paying close attention to the mitochondria and overall morphology.[3]

-

Pharmacokinetic Studies in Animal Models

-

Objective: To determine the pharmacokinetic profile of Myrislignan following oral or intraperitoneal administration.

-

Protocol:

-

Administer a single dose of Myrislignan to rodents (e.g., rats or mice).

-

Collect blood samples at various time points post-administration.

-

Separate the plasma and extract Myrislignan using an appropriate solvent.

-

Quantify the concentration of Myrislignan in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8]

-

Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, using non-compartmental analysis.[6][8]

-

Conclusion

This compound is a promising natural product with a well-defined pharmacological profile, particularly in the realms of anti-inflammatory and anti-parasitic activity. Its mechanisms of action, centered on the inhibition of the NF-κB pathway and the disruption of mitochondrial function, provide a solid foundation for further investigation and potential therapeutic development. The quantitative data and experimental protocols outlined in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this versatile lignan. Further studies are warranted to fully elucidate its anti-cancer properties and to optimize its pharmacokinetic profile for clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Myrislignan Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myrislignan Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Comparative Pharmacokinetic Study of Myrislignan by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Protective Effect of Myristica fragrans Houtt. Extracts Against Obesity and Inflammation by Regulating Free Fatty Acids Metabolism in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Abstract: Myrislignan and its related neolignans, natural compounds predominantly found in Myristica fragrans (nutmeg), have emerged as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of their diverse biological activities, with a focus on their anti-inflammatory, anticancer, and antiparasitic properties. Detailed experimental methodologies for key assays are presented, alongside a quantitative analysis of their efficacy. Furthermore, this guide elucidates the underlying molecular mechanisms, specifically their modulation of critical signaling pathways such as NF-κB and MAPK, visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Neolignans are a class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Among these, Myrislignan and its structural analogs, such as Macelignan, have garnered significant scientific attention due to their broad spectrum of pharmacological effects.[1][2] These compounds have been reported to possess potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][3] This guide aims to consolidate the current knowledge on the biological activities of Myrislignan and related neolignans, providing a technical resource for their further investigation and potential translation into clinical applications.

Quantitative Assessment of Biological Activities

The efficacy of Myrislignan and related neolignans has been quantified across various biological assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, providing a comparative analysis of their potency.

Anti-Inflammatory Activity

The anti-inflammatory effects of these neolignans are largely attributed to their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

| Compound | Target/Assay | Cell Line | IC50 Value | Reference |

| Myrislignan | Nitric Oxide (NO) Production | RAW 264.7 | 21.2 µM | [4] |

| Machilin D | Nitric Oxide (NO) Production | RAW 264.7 | 18.5 µM | [4] |

| Neolignan (Compound 2) | NF-κB Inhibition | HeLa | 1.5 nM | [5] |

| Neolignan (Compound 4) | NF-κB Inhibition | HeLa | 3.4 nM | [5] |

| Macelignan | COX-2 & iNOS Expression | Microglial Cells | - | [6] |

Anticancer Activity

Myrislignan and its congeners have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

| Compound | Cell Line | Assay | IC50/EC50 Value | Reference |

| Neolignan (Compound 3) | KB (Oral Cavity) | - | 5.9 µM | [7] |

| Neolignan (Compound 3) | NCI-H187 (Small Cell Lung) | - | 6.3 µM | [7] |

| Neolignan (Compound 2) | HT-29 (Colon) | SRB Assay | 3.07 µM | [8] |

| Neolignan (Compound 4) | HT-29 (Colon) | SRB Assay | 0.024 µM | [8] |

| Neolignan (Compound 5) | HT-29 (Colon) | SRB Assay | 0.003 µM | [8] |

| Myrislignan | A549 (Lung) | - | - | [9] |

Antiparasitic Activity

Myrislignan has also shown notable activity against the parasite Toxoplasma gondii.

| Compound | Target/Assay | Measurement | Value | Reference |

| Myrislignan | T. gondii Tachyzoite Proliferation | EC50 | 32.41 µg/ml | [9][10] |

| Myrislignan | T. gondii Invasion | Invasion Rate (at 70 µg/ml) | 1.92% | [9][10] |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., Myrislignan) in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals. Mix gently by shaking the plate.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Nitric Oxide Production Assessment (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[5]

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat them with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound (e.g., Myrislignan) for a specified time (e.g., 24 hours).

-

Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part I is sulfanilamide in an acidic solution, and Part II is N-(1-naphthyl)ethylenediamine (NED) in a solution. These are often mixed in equal volumes just before use.

-

Reaction: Add an equal volume (e.g., 50-100 µL) of the prepared Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. During this time, a chemical reaction occurs that results in a purple azo dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Generate a standard curve using known concentrations of sodium nitrite. The nitrite concentration in the samples can then be determined by interpolating their absorbance values from the standard curve.

Signaling Pathway Modulation

The biological activities of Myrislignan and related neolignans are underpinned by their ability to modulate key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central regulators of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of the inflammatory response. Myrislignan has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[4]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Macelignan has been observed to attenuate the activation of MAPKs.[11][12]

Conclusion

Myrislignan and related neolignans represent a class of natural products with significant therapeutic potential. Their well-defined anti-inflammatory and anticancer activities, supported by quantitative data and a growing understanding of their molecular mechanisms, make them attractive lead compounds for drug development. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and unlock the full clinical potential of these promising molecules. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to pave the way for their translation into novel therapeutics.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric Oxide Griess Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Protocol Griess Test [protocols.io]

- 8. New acyclic bis phenylpropanoid and neolignans, from Myristica fragrans Houtt., exhibiting PARP-1 and NF-κB inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Macelignan attenuates activations of mitogen-activated protein kinases and nuclear factor kappa B induced by lipopolysaccharide in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Silico Docking of (Rac)-Myrislignan and Related Lignans with Protein Targets: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies of (Rac)-Myrislignan and structurally related lignans with various protein targets. While specific docking data for this compound is limited in publicly available literature, this document synthesizes findings from closely related compounds isolated from Myristica fragrans (nutmeg), the natural source of Myrislignan. This approach offers valuable insights into the potential bioactivities and mechanisms of action of this class of compounds.

Quantitative Docking Data

The following table summarizes the quantitative data from various in silico docking studies performed on lignans and other phytochemicals found in nutmeg. These studies utilize molecular docking simulations to predict the binding affinity and interaction patterns of these small molecules with their respective protein targets. Lower binding energy values typically indicate a more stable and favorable interaction.

| Ligand | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Software Used |

| Dihydroguaiaretic acid | Dihydroorotate dehydrogenase (DHODH) | Not Specified | -9.3 | Tyr365, Thr63 (H-bond) | AutoDock 4.2 |

| Licarin A | NF-κB p65 | 1MY5 | -6.78 | Not Specified | AutoDock Tools 1.5.4 |

| Licarin B | Caspase-3 | 4DCP | -103.07* | Trp214, Phe250 (H-bond) | Malegro Virtual Docker 5.5 |

| Norisoguaiacin | DNA gyrase B | 4URO | -7.14 | Glu58, Asp81, Gly85 (H-bond) | Not Specified |

| 3′-demethoxy-6-O-demethylisoguaiacin | DNA gyrase B | 4URO | -7.12 | Glu58, Asp81, Gly85 (H-bond) | Not Specified |

| Macelignan | Peroxisome proliferator-activated receptor gamma (PPARγ) | Not Specified | -2.65 (-11.07 kJ/mol) | His323, Tyr473, His449, Ser289 (H-bond) | Not Specified |

| Stigmasterol | Peroxisome proliferator-activated receptor alpha (PPARA) | Not Specified | -11.75 | Not Specified | Autodock tools (ADT 1.5.7) |

| Campesterol | Nuclear receptor subfamily 1 group H member 3 (NR1H3) | Not Specified | -10.53 | Not Specified | Autodock tools (ADT 1.5.7) |

*Note: The binding energy for Licarin B is unusually high and may be based on a different scoring function, making direct comparison with other values challenging.

Experimental Protocols

The methodologies employed in the cited in silico docking studies generally follow a standardized workflow. Below are detailed protocols representative of these experiments.

Protein Preparation

-

Receptor Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

Protein Clean-up: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

-

Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

-

Charge Assignment: Kollman charges are assigned to the protein atoms to simulate the electrostatic interactions accurately.

-

Active Site Definition: The binding site for the docking simulation is defined. This can be done by identifying the pocket occupied by the co-crystallized ligand in the original PDB structure or by using binding site prediction algorithms.

Ligand Preparation

-

Ligand Structure Generation: The 2D structure of the ligand, such as this compound or a related compound, is drawn using chemical drawing software like ChemDraw.

-

3D Structure Conversion and Optimization: The 2D structure is converted into a 3D structure. The geometry of the 3D structure is then optimized using a suitable force field (e.g., Universal Force Field - UFF) to obtain a low-energy conformation.

-

Charge and Torsional Degrees of Freedom Assignment: Gasteiger charges are computed for the ligand atoms, and the rotatable bonds are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

-

Grid Box Generation: A grid box is generated around the defined active site of the protein. The grid maps define the properties of the binding pocket and are used by the docking algorithm to calculate the binding energy.

-

Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the protein's active site.[1] This algorithm searches for the optimal binding pose of the ligand by evaluating various orientations and conformations.

-

Scoring and Ranking: The docking poses are scored based on a scoring function that estimates the binding free energy of the protein-ligand complex. The poses with the lowest binding energy are considered the most favorable.

-

Pose Analysis and Validation: The resulting docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. The reliability of the docking protocol is often validated by redocking the co-crystallized ligand into the protein's active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[2]

Visualization and Interaction Analysis

The final protein-ligand complexes are visualized using molecular graphics software like PyMOL or Discovery Studio to analyze the binding mode and the specific amino acid residues involved in the interaction.

Visualizations

Workflow for In Silico Molecular Docking

Caption: General workflow of an in silico molecular docking study.

Potential Signaling Pathway Modulation

Given that some of the docked protein targets, such as NF-κB and Caspase-3, are key players in apoptosis and inflammation, the following diagram illustrates a simplified signaling pathway that could potentially be modulated by Myrislignan or related compounds.

Caption: Potential modulation of NF-κB and Caspase-3 pathways by lignans.

Logical Relationship in Drug Discovery

The results from in silico docking studies are integral to the early stages of drug discovery. The following diagram illustrates the logical flow from docking results to the prediction of biological activity.

Caption: Logical flow from docking results to lead compound identification.

References

In-Depth Toxicological Profile of (Rac)-Myrislignan in A549 and SGC-7901 Cell Lines

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(Rac)-Myrislignan, a naturally occurring lignan, has garnered significant interest in oncological research for its potential as an anticancer agent. This technical guide provides a comprehensive toxicological assessment of this compound, focusing on its effects on the human lung adenocarcinoma cell line (A549) and the human gastric cancer cell line (SGC-7901). This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to support further investigation and drug development efforts.

Data Presentation: Cytotoxicity and Apoptosis Induction

The cytotoxic and pro-apoptotic effects of this compound have been evaluated in A549 and SGC-7901 cell lines. The following tables summarize the quantitative data from these assessments.

| Cell Line | Treatment Duration | IC50 Value (µM) | Data Source |

| A549 | 48 hours | Not explicitly stated | [1] |

| 72 hours | Not explicitly stated | [1] | |

| SGC-7901 | 48 hours | Not explicitly stated | [2][3][4] |

| 72 hours | Not explicitly stated | [2][3][4] |

Table 1: IC50 Values of this compound. Note: While the studies indicate dose-dependent inhibition of proliferation, specific IC50 values were not provided in the abstracts.

| Cell Line | This compound Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells | Data Source |

| A549 | Various concentrations | Not specified | Significantly induced | [1] |

| SGC-7901 | 50 | 48 hours | Increased | [2][3][4] |

| 100 | 48 hours | Increased (dose-dependent) | [2][3][4] | |

| 200 | 48 hours | Increased (dose-dependent) | [2][3][4] |

Table 2: Apoptosis Induction by this compound. Note: The term "Increased" indicates a statistically significant rise in the apoptotic cell population compared to control groups. Precise percentages were not detailed in the abstracts.

| Cell Line | Protein | Effect of this compound Treatment | Data Source |

| A549 | Bax | Upregulation | [1] |

| Bcl-2 | Downregulation | [1] | |

| SGC-7901 | PI3K | Downregulation | [2][3][4] |

| AKT | Downregulation | [2][3][4] | |

| Bax | Upregulation | [2][3][4] | |

| Caspase-3 | Upregulation | [2][3][4] | |

| Caspase-9 | Upregulation | [2][3][4] |

Table 3: Modulation of Key Apoptotic and Signaling Proteins by this compound. Note: "Upregulation" and "Downregulation" refer to the observed changes in protein expression levels following treatment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the toxicological assessment of this compound.

Cell Culture and Treatment

-

Cell Lines: A549 (human lung adenocarcinoma) and SGC-7901 (human gastric cancer) cells were used.

-

Culture Medium: Cells were maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, the stock solution was diluted in a culture medium to the desired final concentrations. Control groups received the vehicle (solvent) at the same concentration as the highest dose of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium was replaced with a fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Plates were incubated for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution was added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the control group, and IC50 values were determined.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells were treated with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Both adherent and floating cells were collected.

-

Washing: Cells were washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: The stained cells were incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Cells were treated with this compound, and total protein was extracted using a lysis buffer.

-

Protein Quantification: The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, PI3K, AKT, Caspase-3, Caspase-9, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software, and the expression levels were normalized to the loading control.

Mandatory Visualizations

Experimental Workflow for Toxicological Assessment

Caption: Workflow for the toxicological assessment of this compound.

This compound-Induced Apoptosis in A549 Cells via EGFR-MAPK Pathway

Caption: Myrislignan's effect on the EGFR-MAPK pathway in A549 cells.

This compound-Induced Apoptosis in SGC-7901 Cells via PI3K/AKT Pathway

Caption: Myrislignan's effect on the PI3K/AKT pathway in SGC-7901 cells.

References

- 1. The action and mechanism of myrislignan on A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myrislignan Induces Apoptosis in Gastric Cancer Cell Line Through PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Myrislignan Induces Apoptosis in Gastric Cancer Cell Line Through PI3K/AKT Signaling Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myrislignan Induces Apoptosis in Gastric Cancer Cell Line Through PI3K/AKT Signaling Pathway [ykxb.scu.edu.cn]

Methodological & Application

Application Note and Protocol: Supercritical Fluid Extraction of (Rac)-Myrislignan

For Researchers, Scientists, and Drug Development Professionals

Introduction